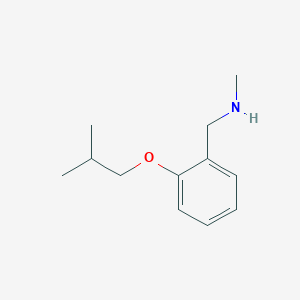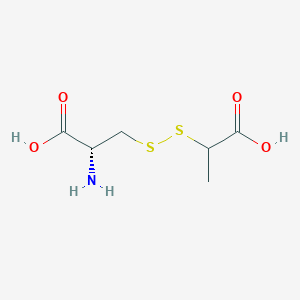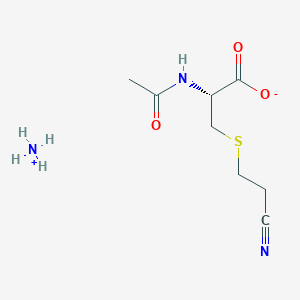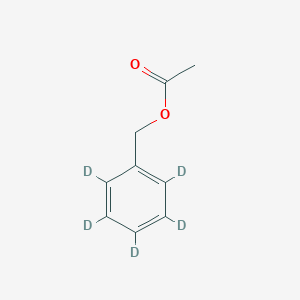
(2-异丁氧基苯基)-N-甲基甲胺
描述
“(2-Isobutoxyphenyl)amine” is a chemical compound with the CAS Number: 104065-95-4 . It has a molecular weight of 165.24 and its IUPAC name is 2-isobutoxyaniline . It is stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Isobutoxyphenyl)amine” is 1S/C10H15NO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6,8H,7,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine” is a liquid at room temperature .科学研究应用
血清素再摄取抑制剂特性
(2-异丁氧基苯基)-N-甲基甲胺及其衍生物因其作为血清素再摄取抑制剂 (SERT 抑制剂) 的潜力而受到研究,类似于抗抑郁药。例如,Wunnava 等人 (2023) 的一项研究合成并评估了一系列用于 SERT 抑制的化合物,发现某些衍生物显示出有希望的体外血清素摄取抑制,与标准药物舍曲林相当 (Wunnava, Kurati, Kumar, & Muthyala, 2023)。
药理学特征
该化合物已被纳入分析其药理学特征的研究中,特别是作为血清素受体反向激动剂。Vanover 等人 (2006) 的一项研究调查了与 (2-异丁氧基苯基)-N-甲基甲胺在结构上相关的化合物 N-(4-氟苯甲基)-N-(1-甲基哌啶-4-基)-N'-(4-(2-甲基丙氧基)苯甲基)氨基甲酰胺,对其在血清素受体上的亲和力和活性 (Vanover et al., 2006)。
酸相关疾病的治疗
该化合物及其衍生物已因其在治疗酸相关疾病方面的有效性而受到研究。例如,Hori 等人 (2010) 研究了一种类似于 (2-异丁氧基苯基)-N-甲基甲胺的化合物,作为一种新型钾竞争性酸阻滞剂 (P-CAB),用于治疗胃食管反流病和消化性溃疡等疾病 (Hori et al., 2010)。
分析表征
该化合物还参与了专注于精神活性物质分析表征的研究。Wallach 等人 (2016) 在一项研究中将其纳入其中,对一系列 N-烷基-芳基环己胺进行表征,以了解它们作为滥用物质的潜力 (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016)。
作用机制
Target of Action
The primary target of (2-Isobutoxyphenyl)-N-methylmethanamine is the harmful algal bloom-causing species, Alexandrium tamarense . This compound exhibits significant algicidal activity against this species .
Mode of Action
(2-Isobutoxyphenyl)-N-methylmethanamine interacts with its target by inducing a reactive oxygen species (ROS) burst in the algal cells within 0.5 hours . This ROS burst causes serious oxidative damage to the algal cells .
Biochemical Pathways
The compound affects the photosynthetic process of Alexandrium tamarense, causing a decrease in the Fv/Fm value, which reflects the status of photosystem II (PS II) electron flow . To eliminate the excess ROS, the activities of the antioxidant systems, including superoxide dismutase and catalase, increase significantly during exposure .
Pharmacokinetics
It is known to be a hydrophobic compound with a molecular weight of 165 Da , which may influence its bioavailability.
Result of Action
After 24 hours of treatment with (2-Isobutoxyphenyl)-N-methylmethanamine, 84.1% of Alexandrium tamarense cells lost vitality at a concentration of 20 µg/mL . Morphological modifications, such as cytoplasm degradation and loss of organelle integrity, were observed . The algal nucleus was also severely damaged and eventually degraded due to exposure to the compound .
Action Environment
It is worth noting that the compound is derived from brevibacterium sp, a marine bacterium , suggesting that it may be particularly effective in marine environments where harmful algal blooms occur.
安全和危害
生化分析
Biochemical Properties
(2-Isobutoxyphenyl)-N-methylmethanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as superoxide dismutase and catalase, which are crucial for managing oxidative stress within cells . The nature of these interactions involves the modulation of enzyme activity, either by inhibition or activation, which can lead to changes in the levels of reactive oxygen species within the cell . Additionally, (2-Isobutoxyphenyl)-N-methylmethanamine has been found to interact with various proteins, potentially altering their function and stability .
Cellular Effects
The effects of (2-Isobutoxyphenyl)-N-methylmethanamine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in algal cells, leading to increased levels of reactive oxygen species and subsequent cellular damage . This oxidative stress can alter gene expression patterns, leading to changes in the production of proteins involved in stress responses and metabolic processes . Furthermore, (2-Isobutoxyphenyl)-N-methylmethanamine can impact cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of (2-Isobutoxyphenyl)-N-methylmethanamine involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity . For example, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress management, such as superoxide dismutase . Additionally, (2-Isobutoxyphenyl)-N-methylmethanamine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isobutoxyphenyl)-N-methylmethanamine have been studied over various time periods. It has been found that the stability of this compound can vary, with degradation occurring over time under certain conditions . Long-term exposure to (2-Isobutoxyphenyl)-N-methylmethanamine can lead to sustained oxidative stress and cellular damage, as observed in algal cells . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of (2-Isobutoxyphenyl)-N-methylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biochemical or cellular changes occur . Toxic effects at high doses include oxidative damage, enzyme inhibition, and disruption of cellular processes .
Metabolic Pathways
(2-Isobutoxyphenyl)-N-methylmethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound can influence metabolic flux by modulating the activity of enzymes involved in key metabolic processes . For instance, it has been shown to affect the levels of metabolites involved in oxidative stress management and energy production .
Transport and Distribution
The transport and distribution of (2-Isobutoxyphenyl)-N-methylmethanamine within cells and tissues involve interactions with specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of (2-Isobutoxyphenyl)-N-methylmethanamine within cells can influence its activity and function .
Subcellular Localization
(2-Isobutoxyphenyl)-N-methylmethanamine exhibits specific subcellular localization, which can affect its activity and function . This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of (2-Isobutoxyphenyl)-N-methylmethanamine is crucial for its interaction with specific biomolecules and its overall biochemical activity .
属性
IUPAC Name |
N-methyl-1-[2-(2-methylpropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(2)9-14-12-7-5-4-6-11(12)8-13-3/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKXKGFKLNZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,8-Bis(4-chloro-5-((2-ethylhexyl)thio)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1384704.png)

![4-Amino-2'-(2,6-dioxopiperidin-3-yl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B1384711.png)
![1-[(2-Bromo-5-nitrophenyl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B1384712.png)
![1,2,4-Oxadiazole-5-propanamide, 3-[(1S)-1-amino-2-hydroxyethyl]-beta-[[[ethyl(phenylmethyl)amino]carbonyl]amino]-, (betaS)-](/img/structure/B1384713.png)
![4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384714.png)
![4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1384715.png)



![6-Bromo-5-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1384721.png)

![(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1384723.png)
